molecular formula C19H14N2O4 B2729951 5-(furan-2-yl)-N-{[4-(furan-3-yl)phenyl]methyl}-1,2-oxazole-3-carboxamide CAS No. 2097933-76-9

5-(furan-2-yl)-N-{[4-(furan-3-yl)phenyl]methyl}-1,2-oxazole-3-carboxamide

Cat. No.: B2729951
CAS No.: 2097933-76-9
M. Wt: 334.331
InChI Key: LCMZQAUUAFAXHB-UHFFFAOYSA-N
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Description

5-(furan-2-yl)-N-{[4-(furan-3-yl)phenyl]methyl}-1,2-oxazole-3-carboxamide is a complex organic compound that features a unique structure combining furan and oxazole rings. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(furan-2-yl)-N-{[4-(furan-3-yl)phenyl]methyl}-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of furan derivatives, followed by the formation of the oxazole ring through cyclization reactions involving suitable reagents and catalysts .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(furan-2-yl)-N-{[4-(furan-3-yl)phenyl]methyl}-1,2-oxazole-3-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield furan-2,5-dicarboxylic acid derivatives, while reduction could produce alcohol or amine derivatives .

Scientific Research Applications

5-(furan-2-yl)-N-{[4-(furan-3-yl)phenyl]methyl}-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(furan-2-yl)-N-{[4-(furan-3-yl)phenyl]methyl}-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-(furan-2-yl)-N-{[4-(furan-3-yl)phenyl]methyl}-1,2-oxazole-3-carboxamide apart is its unique combination of furan and oxazole rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-(furan-2-yl)-N-[[4-(furan-3-yl)phenyl]methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O4/c22-19(16-10-18(25-21-16)17-2-1-8-24-17)20-11-13-3-5-14(6-4-13)15-7-9-23-12-15/h1-10,12H,11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCMZQAUUAFAXHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=NO2)C(=O)NCC3=CC=C(C=C3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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